Benzyl 2-hydroxy-5-nitrobenzoate chemical structure and molecular weight
Benzyl 2-hydroxy-5-nitrobenzoate chemical structure and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Benzyl 2-hydroxy-5-nitrobenzoate, a compound of interest in medicinal chemistry and materials science. As a derivative of salicylic acid, it holds potential for various therapeutic applications, while its nitroaromatic nature opens avenues for further chemical modifications and explorations of its biological activities. This document will delve into its chemical structure, molecular weight, synthesis, and potential applications, offering a foundational resource for professionals in the field.
Chemical Structure and Molecular Weight
Benzyl 2-hydroxy-5-nitrobenzoate is an ester formed from the condensation of 2-hydroxy-5-nitrobenzoic acid and benzyl alcohol. The structure features a benzene ring substituted with a hydroxyl group, a nitro group, and a benzyl ester.
The chemical formula for Benzyl 2-hydroxy-5-nitrobenzoate is C₁₄H₁₁NO₅ .
The molecular weight can be calculated as follows:
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(14 x 12.011) + (11 x 1.008) + (1 x 14.007) + (5 x 15.999) = 273.24 g/mol
Table 1: Key Physicochemical Properties of Benzyl 2-hydroxy-5-nitrobenzoate
| Property | Value | Source/Comment |
| Molecular Formula | C₁₄H₁₁NO₅ | - |
| Molecular Weight | 273.24 g/mol | - |
| Appearance | Expected to be a crystalline solid | Based on analogous compounds like 2-hydroxy-5-nitrobenzoic acid.[1] |
| Solubility | Expected to be soluble in organic solvents like ethanol, diethyl ether, and toluene | Based on the properties of benzyl esters and nitroaromatic compounds.[2][3] |
| Melting Point | Not experimentally determined. Expected to be higher than related non-nitrated esters due to the polar nitro group. | Analogy to related compounds. |
| Boiling Point | Not experimentally determined. Expected to be high, likely with decomposition. | Analogy to related compounds. |
Synthesis of Benzyl 2-hydroxy-5-nitrobenzoate
The primary method for synthesizing Benzyl 2-hydroxy-5-nitrobenzoate is through the esterification of 2-hydroxy-5-nitrobenzoic acid with benzyl alcohol. This reaction is typically catalyzed by a strong acid.
Experimental Protocol: Acid-Catalyzed Esterification
This protocol is based on established methods for the synthesis of benzyl esters from carboxylic acids.[2][4]
Materials:
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2-hydroxy-5-nitrobenzoic acid
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Benzyl alcohol
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Concentrated sulfuric acid (catalyst)
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Toluene (solvent)
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Dean-Stark apparatus
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Round-bottom flask
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Reflux condenser
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Separatory funnel
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Rotary evaporator
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 2-hydroxy-5-nitrobenzoic acid (1 equivalent) in a minimal amount of toluene.
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Addition of Reagents: Add an excess of benzyl alcohol (2-3 equivalents) to the flask. This drives the equilibrium towards the product side.
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Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the reaction mixture.
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Reflux: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap, which serves as a visual indicator of the reaction's progress.
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Monitoring the Reaction: The reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
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Work-up:
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Cool the reaction mixture to room temperature.
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Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and remove any unreacted 2-hydroxy-5-nitrobenzoic acid.
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Wash with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
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Dry the organic layer over anhydrous magnesium sulfate.
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Purification:
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Filter off the drying agent.
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Remove the toluene solvent using a rotary evaporator.
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The crude product can be further purified by recrystallization or column chromatography to yield pure Benzyl 2-hydroxy-5-nitrobenzoate.
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Rationale Behind Experimental Choices
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Excess Benzyl Alcohol: Using an excess of one reactant (in this case, the less expensive benzyl alcohol) is a common strategy to shift the reaction equilibrium towards the formation of the ester product, thereby increasing the yield.
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Acid Catalyst: The esterification reaction is slow under neutral conditions. A strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of the benzyl alcohol.
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Azeotropic Removal of Water: The removal of water, a byproduct of the esterification, is crucial to prevent the reverse reaction (hydrolysis of the ester) and to drive the reaction to completion. The use of a Dean-Stark apparatus with a solvent that forms an azeotrope with water (like toluene) is an effective method for this purpose.
Synthesis Workflow Diagram
Caption: Potential mechanism of action for Benzyl 2-hydroxy-5-nitrobenzoate as a hypoxia-activated prodrug.
Conclusion
Benzyl 2-hydroxy-5-nitrobenzoate is a compound with significant potential in the fields of medicinal chemistry and organic synthesis. Its straightforward synthesis from readily available starting materials makes it an accessible target for further investigation. The combination of a salicylate-like core and a bioreducible nitro group presents an intriguing profile for the development of novel therapeutic agents, particularly for conditions characterized by hypoxic environments. Further research into the biological activity and synthetic utility of this compound is warranted to fully explore its potential.
References
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ResearchGate. (n.d.). Synthesis of 2-Hydroxy-5-Nitrobenzaldehyde with Use of Lanthanum(III) and Cerium(III) Metal Salts. [Link]
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National Center for Biotechnology Information. (2018, October 5). Transformation of alcohols to esters promoted by hydrogen bonds using oxygen as the oxidant under metal-free conditions. [Link]
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DergiPark. (n.d.). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. [Link]
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